1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BBDF typically involves multiple steps, starting with the preparation of the biphenyl core. One common approach is the Friedel-Crafts alkylation reaction, where an aromatic ring is substituted with an alkyl group using a strong Lewis acid catalyst. The reaction conditions include the use of a Lewis acid such as aluminum chloride (AlCl3) and an alkyl halide as the alkylating agent.
Industrial Production Methods: In an industrial setting, the production of BBDF may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: BBDF can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine atoms and the ethynyl group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can be carried out using strong Lewis acids like AlCl3.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
BBDF has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activity and potential use in drug discovery.
Medicine: Explored for its therapeutic properties and possible applications in treating diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
BBDF can be compared with other similar compounds, such as 4,4'-di-tert-butylbiphenyl and 1,4-dimethoxybenzene . These compounds share structural similarities but differ in their functional groups and properties. BBDF's uniqueness lies in its combination of butyl and fluorine substituents, which contribute to its distinct reactivity and applications.
Comparison with Similar Compounds
4,4'-di-tert-butylbiphenyl
1,4-dimethoxybenzene
4-butyl-2,6-difluorophenyl
Biological Activity
1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]- is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl core with butyl groups and a difluorophenyl ethynyl substituent, which may influence its interaction with biological targets. The structural formula can be represented as:
Research indicates that compounds similar to 1,1'-Biphenyl derivatives often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymes : Many biphenyl derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : They may act as modulators for receptors such as the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy.
- Antioxidant Activity : Some studies report that these compounds exhibit antioxidant properties, potentially mitigating oxidative stress.
Anticancer Properties
Several studies have investigated the anticancer potential of biphenyl derivatives. For instance, a related compound has demonstrated cytotoxic activity against various cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The IC50 values for these compounds often range in the micromolar concentrations, reflecting significant potency against tumor cells .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. Studies suggest that biphenyl derivatives can reduce inflammation markers in vitro and in vivo .
Case Studies
-
Study on Anticancer Activity :
A study published in Nature demonstrated that a structurally similar biphenyl compound effectively inhibited tumor growth in xenograft models. The compound showed an IC50 value of approximately 10 µM against breast cancer cell lines . -
Inflammation Model :
In an animal model of arthritis, treatment with a biphenyl derivative led to a significant reduction in paw swelling and inflammatory cytokine levels compared to controls. This indicates its potential as an anti-inflammatory agent .
Data Summary
Properties
IUPAC Name |
5-butyl-2-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F2/c1-3-5-7-21-9-14-24(15-10-21)25-16-11-22(12-17-25)13-18-26-27(29)19-23(8-6-4-2)20-28(26)30/h9-12,14-17,19-20H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTKLKYXSCOTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781060 |
Source
|
Record name | 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221526-80-3 |
Source
|
Record name | 4-Butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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